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Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure, dynamics, and interactions of biological macromolecules at an atomic level. For

nucleic acids like RNA, spectral overlap and complexity can be significant challenges. The

strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), at specific positions within

the nucleotide building blocks can greatly simplify NMR spectra and provide unique insights.

Guanosine-1'-¹³C monohydrate is a valuable tool for these studies, offering a specific probe at

a conformationally sensitive position of the ribose sugar.

Site-specific labeling with ¹³C, particularly at the C1' position of the ribose, is instrumental in

resolving spectral ambiguity and providing crucial restraints for structure determination. The

chemical shift of the C1' carbon is highly sensitive to the sugar pucker conformation (C2'-endo

vs. C3'-endo) and the glycosidic torsion angle (χ), which defines the orientation of the guanine

base relative to the ribose sugar. This sensitivity allows researchers to probe the local

conformation and dynamics of guanosine residues within an RNA molecule.

These application notes provide an overview of the use of guanosine-1'-¹³C monohydrate in

NMR spectroscopy, including protocols for sample preparation and data acquisition, and

illustrate how this isotopic label can be leveraged to study RNA structure and interactions.
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Key Applications
The introduction of a ¹³C label at the 1'-position of guanosine enables a variety of advanced

NMR experiments to probe:

RNA Structure Determination: The C1' chemical shift provides valuable information on the

local conformation of the ribose-phosphate backbone. By combining this data with other

NMR restraints, such as those from Nuclear Overhauser Effect Spectroscopy (NOESY),

high-resolution structures of RNA and RNA-protein complexes can be determined.

RNA Dynamics: ¹³C relaxation experiments on labeled sites can provide insights into the

internal motions of the RNA molecule on a wide range of timescales. This is crucial for

understanding the conformational changes that are often linked to biological function.

RNA-Ligand Interactions: Changes in the C1' chemical shift upon the binding of proteins,

small molecules, or other nucleic acids can be used to map binding sites and characterize

the conformational changes that occur upon complex formation. The isolated ¹³C spin at the

C1' position provides a sensitive probe for these interactions.

Data Presentation
The following tables summarize key quantitative data relevant to the use of guanosine-1'-¹³C in

NMR spectroscopy.

Table 1: Typical ¹³C Chemical Shift Ranges for Guanosine Ribose Carbons.

Carbon Atom Typical Chemical Shift Range (ppm)

C1' 85 - 95

C2' 70 - 80

C3' 70 - 80

C4' 80 - 85

C5' 60 - 65
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Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). The

exact chemical shift of C1' is sensitive to the local conformation.

Table 2: Correlation of C1' Chemical Shift with Ribose Pucker Conformation.[1]

Ribose Pucker C1' Chemical Shift

C3'-endo (A-form RNA) Downfield shifted

C2'-endo (B-form DNA) Upfield shifted

This correlation allows for the qualitative assessment of the local helical geometry within an

RNA molecule.

Experimental Protocols
Protocol 1: Preparation of ¹³C-labeled RNA by in vitro
Transcription
This protocol describes the synthesis of RNA with site-specific incorporation of guanosine-1'-

¹³C monohydrate via in vitro transcription using T7 RNA polymerase.

Materials:

DNA template with a T7 promoter upstream of the desired RNA sequence

T7 RNA polymerase

Ribonucleoside triphosphates (ATP, CTP, UTP)

Guanosine-1'-¹³C triphosphate (¹³C-GTP)

Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

RNase inhibitor

DNase I (RNase-free)
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Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Procedure:

Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the

following components at room temperature:

Transcription Buffer (10X): 2 µL

ATP, CTP, UTP mix (10 mM each): 2 µL

¹³C-GTP (10 mM): 2 µL

DNA template (1 µg/µL): 1 µL

RNase inhibitor (40 U/µL): 1 µL

T7 RNA polymerase (50 U/µL): 2 µL

Nuclease-free water: to a final volume of 20 µL

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15

minutes to digest the DNA template.

RNA Purification: Purify the transcribed RNA using denaturing PAGE or HPLC to separate

the full-length product from abortive transcripts and unincorporated nucleotides.

Desalting and Quantification: Desalt the purified RNA using a spin column or ethanol

precipitation. Quantify the RNA concentration using UV-Vis spectroscopy at 260 nm.

Protocol 2: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

Lyophilized ¹³C-labeled RNA
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NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5)

99.9% D₂O

NMR tube (high-precision)

Procedure:

Dissolution: Dissolve the lyophilized RNA in the desired NMR buffer to a final concentration

of 0.1 - 1.0 mM. The optimal concentration will depend on the sensitivity of the NMR

spectrometer and the size of the RNA.

Annealing: To ensure proper folding, heat the RNA solution to 95°C for 5 minutes, followed

by slow cooling to room temperature. For some RNAs, a snap-cooling on ice may be

required.

Solvent Exchange: Lyophilize the sample and redissolve in 99.9% D₂O for experiments

where exchangeable protons are to be suppressed. For experiments observing imino

protons, resuspend in a 90% H₂O/10% D₂O mixture.

Transfer to NMR Tube: Carefully transfer the final sample to a clean, high-precision NMR

tube.

Protocol 3: NMR Data Acquisition
A variety of NMR experiments can be used to probe the ¹³C-labeled guanosine. The following is

a general guideline for a 2D ¹H-¹³C HSQC experiment, which correlates the C1' carbon with its

attached H1' proton.

Parameters for a 2D ¹H-¹³C HSQC Experiment:
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Parameter Recommended Value

Spectrometer Frequency ≥ 600 MHz

Temperature 298 K

¹H Spectral Width 12 ppm

¹³C Spectral Width
30 ppm (centered around the expected C1'

region)

Number of Scans 16-64 (depending on sample concentration)

Relaxation Delay 1.5 - 2.0 s

Procedure:

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C channels.

Shimming: Shim the magnetic field to achieve optimal homogeneity.

Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C.

Acquisition: Set up and run the 2D ¹H-¹³C HSQC experiment with the parameters outlined

above.

Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

This will involve Fourier transformation, phase correction, and baseline correction.

Visualizations
Below are diagrams illustrating key workflows and concepts described in these application

notes.
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Workflow for RNA structure determination using site-specific ¹³C labeling.
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Correlation between ribose pucker and C1' chemical shift.
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Workflow for monitoring RNA-ligand interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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